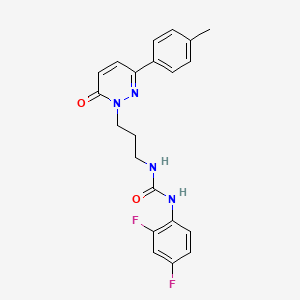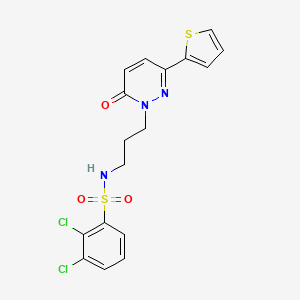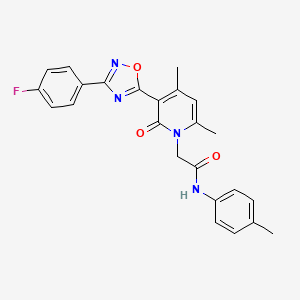
1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Overview
Description
1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a chemical compound that has been the subject of numerous scientific research studies. This compound has shown promising results in various scientific applications, including medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as protein kinases, thereby preventing the growth and proliferation of cancer cells. It has also been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. It has also been found to have neuroprotective effects, improving cognitive function and reducing oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea in lab experiments is its broad range of potential applications. This compound has been investigated for its potential use in various scientific research fields, including medicinal chemistry, biochemistry, and drug discovery. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are numerous future directions for research on 1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, future research could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential.
Scientific Research Applications
1-(2,4-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea has been investigated for its potential use in various scientific research applications. It has been found to possess anticancer, antitumor, and anti-inflammatory properties. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been investigated for its potential use as a tool compound for the study of protein kinases and other enzymes.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O2/c1-14-3-5-15(6-4-14)18-9-10-20(28)27(26-18)12-2-11-24-21(29)25-19-8-7-16(22)13-17(19)23/h3-10,13H,2,11-12H2,1H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHOZWTYDZOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400949.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B3400952.png)
![3-(4-chlorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400957.png)
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400958.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenyl)acetate](/img/structure/B3400961.png)
![3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400975.png)
![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B3400989.png)

![3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401003.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401008.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401009.png)


![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3401039.png)